molecular formula C22H37NO3 B13707459 (+/-)5(6)-EET Ethanolamide

(+/-)5(6)-EET Ethanolamide

Cat. No.: B13707459
M. Wt: 363.5 g/mol
InChI Key: RTDIKSCKKJORSI-ABYDBCJLSA-N
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Description

(+/-)5(6)-EET Ethanolamide is a synthetic ethanolamide derivative of 5,6-epoxyeicosatrienoic acid (5,6-EET). This compound is a significant cytochrome P450-derived oxidative metabolite of the endocannabinoid anandamide and acts as a highly potent and selective agonist for the cannabinoid receptor 2 (CB2). The Kᵢ value for its binding to the human CB2 receptor is 8.9 nM, demonstrating a strong selectivity over the CB1 receptor (Kᵢ = 11.4 µM) . In cellular functional assays, it inhibits forskolin-stimulated cAMP accumulation in CB2-expressing cells with an IC₅₀ of 9.8 nM . Its role in immune regulation is highlighted by its production in activated microglia, suggesting it represents an endocannabinoid bioactivation pathway in the context of neuroinflammation . Furthermore, integrated microbiome and metabolome analyses have identified 5,6-EET ethanolamide as a potential diagnostic biomarker in saliva for Acute Myocardial Infarction (AMI), underscoring its relevance in cardiovascular disease research . The compound is reported to be more stable than anandamide in brain homogenates and is primarily metabolized by soluble epoxide hydrolase (sEH) . This combination of potent immunomodulatory activity through the CB2 receptor and emerging relevance as a metabolic biomarker makes this compound a valuable tool for researchers investigating inflammation, neuroinflammation, cardiovascular pathology, and the broader endocannabinoid system. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C22H37NO3

Molecular Weight

363.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanamide

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-21(26-20)16-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-/t20-,21+/m1/s1

InChI Key

RTDIKSCKKJORSI-ABYDBCJLSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)NCCO

Canonical SMILES

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)NCCO

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of +/ 5 6 Eet Ethanolamide

Precursor Substrates and Arachidonic Acid Metabolism

The biosynthesis of (+/-)5(6)-EET Ethanolamide originates from the metabolism of arachidonic acid (AA), an omega-6 fatty acid typically found esterified in cell membrane phospholipids. nih.govnih.govallergolyon.fr The process is initiated by the release of AA from the membrane through the action of phospholipases. nih.govacs.org This free AA then serves as a substrate for various enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, which convert it into a range of bioactive eicosanoids. allergolyon.frmdpi.com

Specifically, the formation of EET ethanolamides, including the 5(6)-EET regioisomer, involves the endocannabinoid anandamide (B1667382) (arachidonoyl ethanolamide or AEA). caymanchem.combiomol.comglpbio.com AEA itself is derived from arachidonic acid. nih.govnih.gov The metabolism of AEA by CYP450 enzymes leads to the production of various epoxyeicosatrienoic acid ethanolamides (EET-EAs). caymanchem.combiomol.comglpbio.comnih.gov

Cytochrome P450 Epoxygenases in Formation

The conversion of anandamide to this compound is catalyzed by a specific subset of cytochrome P450 enzymes, known as epoxygenases. biomol.comglpbio.comwikipedia.orgbiocompare.com These enzymes introduce an epoxide group across one of the double bonds of the arachidonic acid backbone within the anandamide molecule. wikipedia.orgnih.gov

Specific CYP Isoforms Involved in Biosynthesis: CYP2B6, CYP2J2, CYP2C9, CYP3A4, CYP2D6

Several CYP450 isoforms have been identified as being capable of metabolizing anandamide to form EET-EAs, including 5(6)-EET-EA. nih.govnih.govresearchgate.netresearchgate.net These isoforms exhibit varying degrees of activity and product specificity.

CYP2B6: This isoform, found in the human brain, metabolizes anandamide to produce all four regioisomers of EET-EAs, including 5,6-EET-EA. plos.orgnih.gov

CYP2J2: As a major epoxygenase in the heart and also expressed in the intestine, CYP2J2 metabolizes anandamide to form 5,6-, 8,9-, 11,12-, and 14,15-EET-EAs. nih.govnih.govumich.edu

CYP2C9: This isoform is also known to contribute to the formation of EETs from arachidonic acid and is involved in the metabolism of anandamide. nih.govnih.govnih.gov

CYP3A4: Identified as a primary P450 in the liver responsible for anandamide epoxidation, CYP3A4 produces all four EET-EA regioisomers. nih.govnih.govumich.edunih.gov

CYP2D6: This polymorphic enzyme, present in the human brain, converts anandamide into 5,6-, 8,9-, 11,12-, and 14,15-EET-EAs. nih.govnih.govebi.ac.ukebi.ac.uk

The following table summarizes the involvement of these CYP isoforms in the formation of 5(6)-EET Ethanolamide:

CYP IsoformTissue ExpressionRole in 5(6)-EET Ethanolamide Formation
CYP2B6BrainMetabolizes anandamide to form 5,6-EET-EA and other regioisomers. plos.orgnih.gov
CYP2J2Heart, IntestineCatalyzes the formation of all four EET-EA regioisomers from anandamide. nih.govnih.govumich.edu
CYP2C9LiverContributes to the epoxidation of anandamide. nih.govnih.gov
CYP3A4LiverPrimary enzyme for anandamide epoxidation in the liver, producing all EET-EA regioisomers. nih.govnih.govumich.edunih.gov
CYP2D6BrainConverts anandamide to 5,6-EET-EA and other EET-EA regioisomers. nih.govnih.govebi.ac.ukebi.ac.uk

Stereospecificity of Enzymatic Production of EET Ethanolamides

While the notation "(+/-)" indicates a racemic mixture, the enzymatic production of EET ethanolamides by cytochrome P450 enzymes can exhibit stereospecificity. biomol.comglpbio.combiocompare.combertin-bioreagent.com This means that the enzymes may preferentially produce one enantiomer (either the R,S or S,R form) over the other. For instance, human recombinant CYP2J2 generates 11,12-EET as a racemic mixture, but produces 14,15-EET with a 76% preference for the 14(R),15(S)-EET enantiomer. nih.gov The specific stereochemistry of the 5,6-EET ethanolamide produced by different CYP isoforms is an area of ongoing research.

Catabolism and Metabolic Fates

The biological activity of this compound is terminated through metabolic degradation. nih.gov The primary pathway for this is hydrolysis of the epoxide group. umich.edunih.govnih.govnih.gov

Soluble Epoxide Hydrolase (sEH) Activity and Dihydroxyeicosatrienoic Acid (DHET) Formation

The main enzyme responsible for the breakdown of EETs and their ethanolamides is soluble epoxide hydrolase (sEH). wikipedia.orgnih.govnih.govahajournals.org This enzyme catalyzes the addition of a water molecule to the epoxide, converting it into the corresponding vicinal diol, known as a dihydroxyeicosatrienoic acid (DHET). acs.orgwikipedia.orgnih.govreactome.org In the case of 5(6)-EET ethanolamide, sEH would convert it to 5,6-dihydroxyeicosatrienoic acid ethanolamide (5,6-DHET-EA). umich.edu The resulting DHETs are generally considered to be less biologically active than their parent EETs. wikipedia.orgahajournals.org

Differential Substrate Specificity for sEH (e.g., 5,6-EET as poor substrate)

Soluble epoxide hydrolase exhibits differential substrate specificity among the various EET regioisomers. nih.govahajournals.orgmdpi.com Generally, the affinity of sEH for EETs follows the order: 14,15-EET > 11,12-EET > 8,9-EET > 5,6-EET. nih.gov Consequently, 5,6-EET is considered a poor substrate for sEH. nih.govnih.govmdpi.comthno.org This suggests that 5,6-EET ethanolamide may have a longer biological half-life compared to other EET-EA regioisomers or may be metabolized through alternative pathways. wikipedia.orgnih.gov

The following table details the catabolism of this compound:

Metabolic ProcessEnzymeProductNotes
Epoxide HydrolysisSoluble Epoxide Hydrolase (sEH)5,6-Dihydroxyeicosatrienoic Acid Ethanolamide (5,6-DHET-EA)5,6-EET is a poor substrate for sEH, suggesting a slower rate of degradation compared to other EETs. nih.govnih.govmdpi.comthno.org

Alternative Catabolic Pathways, including ω-oxidation

Once formed, 5(6)-EET-EA is subject to further metabolism, primarily through hydrolysis. The main catabolic pathway for 5(6)-EET-EA involves the enzyme epoxide hydrolase (EH), which converts the epoxide to its corresponding diol. nih.govumich.edu This reaction, catalyzed by both microsomal and soluble epoxide hydrolases (mEH and sEH), results in the formation of 5,6-dihydroxyeicosatrienoic acid ethanolamide (5,6-DHET-EA). umich.edunih.gov This hydrolytic conversion is generally considered an inactivation step, transforming the potent CB2 agonist into a less active metabolite, although some biological activity for diol metabolites has been noted in other contexts. nih.govnih.gov Studies in mouse brain homogenates have shown that 5,6-EET-EA is primarily metabolized by epoxide hydrolase and is more stable than its precursor, anandamide. ebi.ac.uknih.gov

In addition to hydrolysis, other metabolic routes for EET-ethanolamides have been proposed. One such alternative catabolic pathway is ω-oxidation. nih.gov This process involves the hydroxylation of the terminal (ω) or penultimate (ω-1) carbon atom of the fatty acid chain. For EETs derived from arachidonic acid, ω-oxidation leads to the formation of ω-hydroxy-EETs. nih.gov It is suggested that EET-ethanolamide regioisomers, including 5(6)-EET-EA, can also undergo ω-hydroxylation. nih.gov The enzyme CYP4F2, known to catalyze the formation of 20-HETE-EA from anandamide, is a key enzyme in the ω-hydroxylation of fatty acids, indicating its potential role in this alternative catabolic pathway for EET-EAs. nih.gov

Table 2: Catabolism of 5(6)-EET Ethanolamide

PathwayEnzyme(s)SubstrateProduct
HydrolysisEpoxide Hydrolase (sEH, mEH)5(6)-EET-EA5,6-dihydroxyeicosatrienoic acid ethanolamide (5,6-DHET-EA) umich.edunih.gov
ω-OxidationCytochrome P450 (e.g., CYP4F family)5(6)-EET-EAω-hydroxy-5(6)-EET-EA nih.gov

Molecular Targets and Receptor Interactions of +/ 5 6 Eet Ethanolamide

Cannabinoid Receptor Binding and Functional Selectivity

(+/-)5(6)-EET Ethanolamide demonstrates notable selectivity in its binding to cannabinoid receptors, exhibiting a strong preference for the CB2 receptor over the CB1 receptor.

Potent Agonism of Cannabinoid Receptor 2 (CB2)

Research has consistently identified this compound as a potent and selective agonist for the cannabinoid receptor 2 (CB2). caymanchem.comnih.govbiocompare.com Studies utilizing radioligand binding assays with membranes from Chinese hamster ovary (CHO) cells expressing human CB2 receptors have determined its binding affinity (Ki) to be approximately 8.9 nM. nih.govumich.edu This high affinity underscores its potential as a significant modulator of CB2 receptor activity. The activation of CB2 receptors by this compound is thought to play a role in mitigating inflammation, as suggested by its ability to reduce the expression of adhesion proteins and decrease vascular permeability in models of retinal inflammation. arvojournals.org

Mechanism of CB2 Receptor Activation and Downstream Signaling

The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit. umich.edunih.gov Upon activation by an agonist such as this compound, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP). glpbio.comumich.edunih.gov This mechanism has been demonstrated in CHO cells stably expressing the CB2 receptor, where this compound effectively suppressed forskolin-stimulated cAMP accumulation with an IC50 value of 9.8 nM. caymanchem.comnih.govumich.edu This value is comparable to its binding affinity (Ki) for the CB2 receptor, indicating a direct and efficient coupling between receptor binding and functional response. umich.edu The signaling cascade initiated by CB2 receptor activation can influence various cellular processes, including the modulation of immune responses. nih.gov

Comparative Analysis of Cannabinoid Receptor 1 (CB1) Interaction

In stark contrast to its potent interaction with the CB2 receptor, this compound exhibits significantly weaker binding to the cannabinoid receptor 1 (CB1). nih.govbiocompare.comresearchgate.net The binding affinity (Ki) for the human CB1 receptor has been measured at 11.4 μM, which is over 1,000-fold weaker than its affinity for the CB2 receptor. nih.govresearchgate.net Some studies report an even lower affinity for the CB1 receptor, with Ki values around 3.2 μM. umich.edu This pronounced selectivity for CB2 over CB1 receptors is a key characteristic of this compound, distinguishing its pharmacological profile from that of the parent compound, anandamide (B1667382), which binds to both receptors. umich.eduresearchgate.net

Interactive Table: Binding Affinities of this compound

Receptor Binding Affinity (Ki) Reference
Cannabinoid Receptor 2 (CB2) 8.9 nM nih.govumich.edu
Cannabinoid Receptor 1 (CB1) 11.4 µM nih.gov
Cannabinoid Receptor 1 (CB1) 3.2 µM umich.edu

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Beyond its effects on cannabinoid receptors, this compound also interacts with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression. escholarship.orgnih.gov

PPARα and PPARγ Agonism and Associated Cellular Effects

Epoxyeicosatrienoic acids (EETs), the parent compounds of EET-ethanolamides, are known to be potent activators of both PPARα and PPARγ. nih.govnih.gov The activation of these receptors can lead to a variety of cellular responses, including the modulation of inflammatory processes. nih.govnih.gov For instance, the activation of PPARγ has been shown to suppress the expression of inflammatory cytokines. nih.gov While direct studies on this compound's specific activity on PPARs are less common, the known agonistic effects of related EETs on PPARα and PPARγ suggest that this compound may also share these properties. nih.govescholarship.org The activation of PPARα by EETs can influence fatty acid metabolism and eicosanoid signaling pathways. nih.gov

Transient Receptor Potential (TRP) Channel Activation

This compound and its parent compound, 5,6-EET, have been shown to interact with and activate certain members of the transient receptor potential (TRP) channel family. nih.govnih.gov

Specifically, 5,6-EET is a known activator of TRPV4 and TRPA1 channels. nih.govnih.gov The activation of TRPV4 by 5,6-EET is believed to occur in a direct, membrane-delimited manner and can contribute to vasodilation. nih.govnih.gov Molecular docking studies have suggested a potential binding site for 5,6-EET within the voltage-sensing-like domains of the TRPV4 channel. acs.org Furthermore, 5,6-EET has been shown to enhance spontaneous excitatory postsynaptic currents in a TRPA1-dependent manner in dorsal horn neurons. nih.gov Given that anandamide can be metabolized into EETs, it is plausible that some of the effects of anandamide are mediated through the action of its metabolites, like 5,6-EET, on TRP channels. nih.govnih.gov

TRPA1 Channel Modulation and Associated Signaling Cascades

The transient receptor potential ankyrin 1 (TRPA1) channel is a non-selective cation channel that plays a significant role in pain signaling. Research has identified its modulation by epoxyeicosatrienoic acids (EETs), including the 5,6-EET regioisomer, which is structurally related to this compound.

Studies have shown that 5,6-EET is synthesized in the dorsal root ganglia (DRG) and spinal cord in response to nociceptive activity. nih.govd-nb.info This endogenous production of 5,6-EET leads to the activation of TRPA1 channels located on the central terminals of afferent nerves. nih.govd-nb.infomdpi.com The activation of TRPA1 by 5,6-EET in afferent neurons has been linked to an increase in nociception. plos.org A key consequence of this activation is the subsequent release of the proinflammatory neuropeptide, calcitonin gene-related peptide (CGRP), which contributes to mechanical allodynia—a state where non-painful stimuli are perceived as painful. nih.govd-nb.info These findings suggest that 5,6-EET plays a role in the transition from acute to persistent pain states. nih.govd-nb.info While a direct binding of 5,6-EET to the TRPA1 channel has not been definitively demonstrated, the functional evidence strongly supports its role as an activator. nih.govd-nb.info

The signaling cascade initiated by TRPA1 activation involves the influx of cations, leading to depolarization of the neuronal membrane and the propagation of pain signals. The release of CGRP further amplifies the inflammatory and pain response. nih.govd-nb.info While much of the research has focused on 5,6-EET, the structural similarity to this compound suggests potential for similar activity, though specific studies on the ethanolamide's direct effect on TRPA1 are less common. However, other cannabinoid agonists have been noted to exert effects through TRPA1 channels on primary afferent fibers. nih.gov

Table 1: Summary of TRPA1 Channel Modulation by 5,6-EET

Interaction Cell/Tissue Type Observed Effect Associated Signaling Reference
Activation Afferent Neurons, DRG, Spinal Cord Increased Nociception, Mechanical Allodynia CGRP Release nih.govd-nb.infomdpi.complos.org

TRPV4 Channel Activation

The transient receptor potential vanilloid 4 (TRPV4) channel is another non-selective cation channel that is activated by a variety of stimuli, including lipids. nih.govnih.gov It is well-established that 5,6-EET is a direct agonist of the TRPV4 channel. nih.govnih.gov

Research using transfected cell systems demonstrated that 5,6-EET directly activates TRPV4 channels, an effect that was sensitive to the TRP channel blocker ruthenium red. nih.govnih.gov This direct activation was observed in both whole-cell and detached inside-out patch recordings, confirming a membrane-delimited interaction. nih.gov The activation of TRPV4 by 5,6-EET leads to a calcium-permeable current. nih.gov This mechanism is considered a significant contributor to endothelium-derived vasodilation. researchgate.net

Further studies have elucidated the structural basis for this interaction. Computational modeling has predicted a specific binding site for 5',6'-EET within the TRPV4 channel, involving key amino acid residues such as K535 and R594. researchgate.net The activation of TRPV4 can also be initiated by arachidonic acid, which is first metabolized by cytochrome P450 epoxygenases to produce 5,6-EET. nih.govnih.govresearchgate.net This pathway highlights a convergence of the endocannabinoid signaling pathway with the P450 epoxygenase/EET pathway in activating TRPV4. nih.gov In sensory neurons, the activation of TRPV4 by 5,6-EET can stimulate action potential firing, suggesting a role in neuronal excitability. nih.gov

Table 2: Summary of TRPV4 Channel Activation by 5,6-EET

Interaction Cell/Tissue Type Observed Effect Mechanism Reference
Direct Activation Transfected HEK293 cells, Mouse Aortic Endothelial Cells Ruthenium red-sensitive Ca2+ influx, Vasodilation Direct binding to the channel nih.govnih.govresearchgate.net
Activation Colonic Primary Afferents Action potential spiking Ruthenium red-sensitive activation nih.gov

Other Putative Receptor and Ion Channel Interactions

Beyond TRPA1 and TRPV4, this compound and its related compounds interact with other receptors and ion channels, including G-protein coupled receptors and potassium channels.

G-Protein Coupled Receptors (GPCRs): A significant finding is that this compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2), which is a Gi-coupled receptor. caymanchem.com It exhibits high affinity for the human CB2 receptor (Ki = 8.9 nM) while having a much lower affinity for the CB1 receptor (Ki = 11.4 μM). caymanchem.com As a CB2 agonist, it effectively suppresses forskolin-stimulated cAMP accumulation. caymanchem.com This selective agonism at the CB2 receptor points to its potential role in modulating immune responses and inflammation without the psychotropic effects associated with CB1 activation. nih.govd-nb.infonih.gov

In addition to cannabinoid receptors, EETs have been shown to interact with other GPCRs, although with lower affinity. At micromolar concentrations, EETs can displace ligands from the peripheral benzodiazepine (B76468) receptor, neurokinin NK2 receptor, and dopamine (B1211576) D3 receptor. nih.govd-nb.info The search for a specific, high-affinity GPCR for EETs is ongoing, with such a receptor postulated to be responsible for many of the vasorelaxant and anti-inflammatory effects of these lipids. nih.gov

K+ Channels: The interaction of 5,6-EET with potassium channels, specifically the intermediate-conductance Ca2+/calmodulin-regulated K+ channels (KCa3.1), has been investigated. plos.org Unlike other EET regioisomers such as 14,15-EET, 5,6-EET does not cause inhibition of KCa3.1 channels. plos.orgplos.org Instead, 5,6-EET demonstrates the ability to antagonize the inhibition of KCa3.1 activity caused by arachidonic acid. plos.orgplos.org Furthermore, in whole-cell experiments, 5,6-EET was found to potentiate Ca2+-pre-activated KCa3.1 currents. plos.org This modulation of KCa3.1 channels, which are important for endothelium-dependent vasodilation, suggests a complex role for 5,6-EET in regulating vascular tone. plos.orgplos.org

TRPC Channels: While some EETs interact with Transient Receptor Potential Canonical (TRPC) channels, the effects appear to be specific to certain regioisomers. For instance, 11,12-EET, not 5,6-EET, has been shown to induce the translocation of TRPC6 channels to the cell membrane in a PKA-dependent manner, which requires binding to a Gs-coupled receptor. plos.orgnih.govplos.org This highlights the structural specificity of EET interactions with different ion channels.

Table 3: Summary of Other Putative Receptor and Ion Channel Interactions

Target Compound Interaction Type Key Finding Reference
CB2 Receptor This compound Potent & Selective Agonist Ki = 8.9 nM; suppresses cAMP accumulation nih.govcaymanchem.com
KCa3.1 Channel 5,6-EET Modulator Antagonizes arachidonic acid-induced inhibition; potentiates current plos.orgplos.org
TRPC6 Channel 11,12-EET (not 5,6-EET) Indirect Activation Induces translocation via a Gs-coupled receptor plos.orgnih.govplos.org

Cellular and Subcellular Mechanisms of Action

Signal Transduction Pathways Mediated by (+/-)5(6)-EET Ethanolamide

The binding of this compound to the CB2 receptor triggers several key signal transduction pathways that regulate cellular processes. These pathways are crucial for understanding the compound's function at a molecular level.

Research indicates that signaling through the CB2 receptor, which is potently activated by this compound, can lead to the activation of the PI3K/Akt pathway. nih.govrealmofcaring.org This pathway is a critical mediator of cell survival and proliferation. Activation of the PI3K/Akt cascade has been demonstrated to confer neuroprotective and anti-apoptotic effects following CB2 receptor stimulation. nih.gov While direct studies on 5,6-EET itself have shown its involvement in activating PI3K/Akt signaling in endothelial cells, the primary mechanism for the ethanolamide variant is inferred through its potent agonism at the CB2 receptor. nih.govfrontiersin.orgresearchgate.net The activation of this pro-survival pathway is a significant consequence of the compound's cellular interaction. realmofcaring.org

A well-documented effect of this compound is its modulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. biomol.comglpbio.comcaymanchem.com As an agonist for the CB2 receptor, which is coupled to a Gi protein, it effectively inhibits adenylyl cyclase activity. biomol.comcaymanchem.com This inhibition leads to a reduction in the intracellular accumulation of cAMP. biomol.comebi.ac.ukumich.edu Specifically, this compound has been shown to potently suppress forskolin-stimulated cAMP accumulation. biomol.comglpbio.combiocompare.com The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme that is dependent on cAMP for its activation. mdpi.comresearchgate.net This suppression of the cAMP/PKA pathway is a primary signaling event following the binding of this compound to the CB2 receptor.

The table below summarizes the binding affinity and inhibitory concentration of this compound, highlighting its potency and selectivity.

ParameterReceptorValueDescription
Ki Human CB28.9 nMBinding affinity for the human cannabinoid 2 receptor. biomol.comcaymanchem.com
Ki Human CB111.4 µMBinding affinity for the human cannabinoid 1 receptor. biomol.comcaymanchem.com
IC₅₀ CB2-expressing CHO cells9.8 nMHalf maximal inhibitory concentration for suppressing forskolin-stimulated cAMP accumulation. biomol.comglpbio.comcaymanchem.com

This table is interactive. You can sort and filter the data.

The functional effects of epoxyeicosatrienoic acids (EETs) are often mediated through the activation of Mitogen-Activated Protein (MAP) Kinase and Src Kinase pathways. nih.gov While research on general EETs demonstrates this connection, the specific actions of this compound are primarily understood through its activation of the CB2 receptor. frontiersin.orgnih.gov CB receptor activation is known to influence MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, which play roles in regulating cell proliferation, differentiation, and apoptosis. nih.govrealmofcaring.org The release of G-protein subunits following receptor activation can stimulate small G proteins like Ras, which in turn activates the ERK and JNK cascades, sometimes via the PI3K pathway. nih.gov

Influence on Intracellular Calcium Homeostasis

EETs are known to influence intracellular calcium (Ca²⁺) levels. nih.gov They can stimulate an influx of Ca²⁺ by activating certain transient receptor potential (TRP) channels, with 5,6-EET being an activator of TRPV4 channels. nih.govnih.gov While direct evidence for this compound is still emerging, the structural similarity to 5,6-EET suggests a potential role in modulating these channels. frontiersin.org Furthermore, signaling through G protein-coupled receptors, such as the CB2 receptor, can lead to the release of calcium from intracellular stores, indicating another potential mechanism by which this compound may influence calcium homeostasis. researchgate.net

Interplay with Endogenous Lipid Metabolism Regulatory Networks

This compound is intrinsically linked to endogenous lipid metabolism, as it is a metabolic product of anandamide (B1667382) (AEA), a primary endocannabinoid lipid mediator. biomol.commdpi.com The biosynthesis of this compound from anandamide is catalyzed by cytochrome P450 epoxygenases, specifically isoforms like CYP3A4. umich.edunih.govmdpi.com This metabolic conversion represents a bioactivation pathway, transforming anandamide into a more potent and selective CB2 receptor agonist. umich.edu

Once formed, this compound is subject to further metabolism, primarily through hydrolysis by epoxide hydrolase enzymes, which convert it to the corresponding diol, 5,6-dihydroxyeicosatrienoic acid ethanolamide (5,6-DHET-EA). ebi.ac.ukumich.edunih.gov This metabolic degradation inactivates the compound. The balance between its synthesis by CYP450 enzymes and its degradation by epoxide hydrolases regulates its availability and signaling capacity within the broader endocannabinoid system and lipid regulatory networks. researchgate.netnih.gov

Biological and Physiological Roles in in Vitro and Cellular Models

Vascular Homeostasis and Endothelial Function

The compound plays a crucial role in maintaining the health and function of the vascular system, primarily through its effects on blood vessel tone and the formation of new vessels.

Vasodilatory Effects in Isolated Vessels and Cerebral Arterioles

Epoxyeicosatrienoic acids (EETs), the parent compounds of EET-ethanolamides, are recognized as potent vasodilators and endothelium-derived hyperpolarizing factors (EDHFs) that contribute to the regulation of vascular tone. nih.govnih.gov The 5,6-EET regioisomer, in particular, shows pronounced activity in various vascular beds. nih.gov

In studies using isolated vessels, 5,6-EET has been shown to be more active than other EET regioisomers in relaxing rabbit and pig cerebral arteries, as well as rat renal and tail arteries. nih.gov Research on pressurized cat cerebral arteries demonstrated that 5,6-EET could induce dose-dependent dilation in vessels pre-constricted with serotonin, although its maximum effect was less than that of 8,9-EET and 11,12-EET in this specific model. nih.govphysiology.org The mechanism underlying this vasodilation involves the activation of potassium (K+) channels in vascular smooth muscle cells, which leads to hyperpolarization and relaxation. nih.govnih.gov Furthermore, 5,6-EET can activate TRPV4 calcium channels in endothelial cells, contributing to its vasoactive effects. physiology.orgnih.gov

Table 1: Vasodilatory Effects of 5,6-EET in Various Isolated Vascular Models

Vessel TypeAnimal ModelObserved EffectMechanism of ActionReference
Cerebral ArteriolesRabbit, PigPotent vasorelaxation (more active than other EETs)Not specified nih.gov
Cerebral ArteriesCatDose-dependent dilation of pre-constricted vesselsActivation of K+ channels nih.govphysiology.org
Renal ArteriesRatVasorelaxationNot specified nih.gov
Coronary ArteriesBovine, CanineVasorelaxation (equipotent to other EETs)Endothelium-derived hyperpolarizing factor (EDHF) nih.gov

Stimulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tissue growth and repair. In vitro and cellular models have established that EETs are potent stimulators of this process. nih.gov

Specifically, 5,6-EET has been identified as a powerful pro-angiogenic lipid. nih.gov Studies using murine pulmonary endothelial cells demonstrated that all four EET regioisomers induced significant increases in cell proliferation, with 5,6-EET eliciting the greatest effect. nih.gov Further investigations revealed that among the four regioisomers, only 5,6-EET and 8,9-EET were capable of promoting endothelial cell migration and the formation of capillary-like tubes, which are essential steps in angiogenesis. nih.gov The signaling pathways mediating these effects are complex and isomer-specific; the proliferative response to 5,6-EET in these cells is dependent on the activation of PI3K. physiology.orgnih.gov This pro-angiogenic activity is linked to the compound's ability to stimulate various signaling cascades, including those involving mitogen-activated protein kinases (MAPK) and the expression of angiogenic growth factors. nih.gov

Table 2: Pro-Angiogenic Activity of 5,6-EET in Cellular Models

Cellular ModelAssayKey FindingSignaling PathwayReference
Murine Pulmonary Endothelial CellsCell Proliferation5,6-EET showed the greatest proliferative effect among EET regioisomers.PI3K activation nih.govphysiology.orgnih.gov
Murine Pulmonary Endothelial CellsCell Migration5,6-EET promoted endothelial cell migration.ERK and PI3K activation nih.gov
Murine Pulmonary Endothelial CellsCapillary Tube Formation5,6-EET stimulated the formation of capillary-like structures.ERK and PI3K activation nih.gov

Neurobiological Implications

As a potent CB2 receptor agonist, (+/-)5(6)-EET Ethanolamide has significant implications for neurological processes, particularly in the context of inflammation and pain signaling within the central and peripheral nervous systems.

Role in Neuroinflammation at the Cellular Level

Neuroinflammation is a key process in many neurological disorders, characterized by the activation of resident immune cells like microglia. nih.gov The CB2 receptor is a potential therapeutic target for neuroinflammation, and it is notably expressed on activated microglia. nih.gov

This compound is a potent and selective agonist for the CB2 receptor, with a binding affinity (Ki) of 8.9 nM. caymanchem.comnih.gov This interaction suggests a significant role in modulating immune cell function. In vitro studies have shown that stimulated BV-2 microglial cells exhibit an increased capacity to produce 5,6-EET-EA from anandamide (B1667382), indicating a feedback loop where inflammatory conditions may promote the synthesis of this anti-inflammatory mediator. nih.gov

The anti-inflammatory effects have been demonstrated in models of retinal vascular inflammation. In human retinal microvascular endothelial cells (HRMEC), 5,6-EET-EA significantly reduced the inflammation-induced expression of key cell adhesion proteins. arvojournals.org This action helps to limit the infiltration of immune cells that perpetuates the inflammatory cascade.

Table 3: Anti-Inflammatory Effects of 5,6-EET-EA on Human Retinal Microvascular Endothelial Cells (HRMEC)

Inflammatory StimulusAdhesion ProteinReduction in Expression with 5,6-EET-EAReference
Conditioned media from IL-1β-treated Müller cellsE-selectin (SELE)58% arvojournals.org
Conditioned media from IL-1β-treated Müller cellsVCAM-166% arvojournals.org
Conditioned media from IL-1β-treated Müller cellsICAM-139% arvojournals.org

Modulation of Neuronal Activity and Sensory Neuron Function in Nociception

The endocannabinoid system is deeply involved in the modulation of pain. nih.gov The activation of CB2 receptors, in particular, is known to produce antinociceptive effects in models of inflammatory and neuropathic pain. nih.gov

As a high-affinity CB2 receptor agonist, this compound is positioned to play a key role in nociceptive signaling. caymanchem.comnih.govnih.gov Its potent and selective binding to CB2 receptors suggests it can modulate the activity of sensory neurons and immune cells involved in pain pathways. nih.govresearchgate.net While direct studies on the antinociceptive effects of the ethanolamide are emerging, its parent compound, 5,6-EET, has been shown to induce peripheral antinociception in models of prostaglandin E2-induced hyperalgesia, an effect reversible by an EET receptor antagonist. unpad.ac.id Conversely, other research indicates that 5,6-EET can also be released by activated sensory neurons and induce mechanical hypersensitivity through the activation of TRPA1 channels on central afferent terminals. nih.govresearchgate.net The distinct actions of 5,6-EET versus its ethanolamide highlight the complexity of this signaling system, with the ethanolamide's primary role in nociception likely being mediated by its strong CB2 receptor agonism, which is generally associated with pain relief. nih.govescholarship.org

Cellular Proliferation and Differentiation

This compound and its parent compounds are involved in regulating fundamental cellular processes such as proliferation, which is closely linked to their roles in angiogenesis and tissue repair.

Research has consistently shown that EETs are potent stimulators of cell proliferation, particularly in endothelial cells. nih.gov In studies comparing the four EET regioisomers, 5,6-EET was found to have the most significant effect on the proliferation of pulmonary murine endothelial cells. nih.gov This mitogenic activity is a cornerstone of its pro-angiogenic function. The signaling mechanism for 5,6-EET-induced proliferation in these cells involves the activation of the PI3K pathway. nih.gov While much of the research has focused on endothelial cells, the general involvement of cannabinoid receptor signaling in the proliferation and differentiation of progenitor and stem cells suggests that this compound could have broader effects on other cell types. nih.gov

Table 4: Effects of 5,6-EET on Cellular Proliferation

Cell TypeObserved EffectRelative PotencyMediating PathwayReference
Murine Pulmonary Endothelial CellsStimulation of proliferationGreatest effect among EET regioisomersPI3K nih.govnih.gov
General Endothelial CellsStimulation of proliferationPotent, nonregioselective (as a class)MAPK, PI3K/Akt nih.govphysiology.org

Metabolic Regulation in Cellular Contexts

The metabolic landscape of a cell is a dynamic and tightly regulated network of biochemical reactions. Emerging evidence suggests that this compound can modulate key aspects of this network, particularly in the context of lipid homeostasis.

Influence on Lipid Metabolism Pathways (e.g., in liver cells)

While direct and extensive research specifically detailing the effects of this compound on lipid metabolism in liver cells is still developing, the broader family of epoxyeicosatrienoic acids (EETs) provides significant insights into its potential roles. EETs are known to participate in the regulation of lipid metabolism, and their activities offer a framework for understanding the potential actions of their ethanolamide derivatives.

Key transcription factors that govern lipid metabolism in hepatocytes include Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c which is a master regulator of fatty acid and triglyceride synthesis, and Carbohydrate-Responsive Element-Binding Protein (ChREBP), which is activated by glucose and promotes lipogenesis. nih.govresearchgate.net

Furthermore, Peroxisome Proliferator-Activated Receptors (PPARs), especially PPARα, are critical for regulating fatty acid oxidation. Activation of PPARα in the liver leads to the upregulation of genes involved in the breakdown of fatty acids, thereby reducing lipid accumulation. nih.govnih.gov Some studies have indicated that EETs can act as activators of PPARα, suggesting a potential mechanism by which they can influence fatty acid oxidation. nih.gov

Another crucial enzyme in lipid homeostasis is cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. The regulation of CYP7A1 is complex, involving nuclear receptors such as the Liver X Receptor (LXR). mdpi.comnih.gov Given the intricate cross-talk between different metabolic pathways, it is plausible that this compound could indirectly influence cholesterol metabolism, although direct evidence is currently lacking.

Table 1: Potential Influence of this compound on Key Regulators of Lipid Metabolism in Liver Cells (Hypothesized based on EETs)

Key Regulator Primary Function in Lipid Metabolism Potential Effect of this compound (based on EETs)
SREBP-1c Master regulator of lipogenesis (fatty acid and triglyceride synthesis) Potential modulation of its activity, though the exact nature (inhibition or activation) requires further investigation.
ChREBP Glucose-activated transcription factor promoting lipogenesis Potential interplay, as glucose and lipid metabolism are interconnected.
PPARα Key regulator of fatty acid β-oxidation Potential activation, leading to increased breakdown of fatty acids. nih.govnih.gov
CYP7A1 Rate-limiting enzyme in bile acid synthesis from cholesterol Potential indirect regulation through modulation of nuclear receptors or other signaling pathways. mdpi.comnih.gov

Interplay with Cytochrome P450 Enzymes in Metabolic Processes

The relationship between this compound and cytochrome P450 (CYP) enzymes is bidirectional. Not only is it a product of CYP-mediated metabolism of anandamide, but it also has the potential to interact with and modulate the activity of these enzymes.

The formation of this compound is catalyzed by several human CYP isoforms, including CYP3A4, CYP2D6, and CYP4F2. nih.gov The expression and activity of these CYPs are themselves subject to regulation by various factors, including nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.govnih.govnih.gov These receptors are activated by a wide range of xenobiotics and endogenous compounds, leading to the transcriptional induction of their target genes, which include many CYP enzymes. nih.gov

The interplay becomes more complex as this compound, being a lipid-derived signaling molecule, could potentially influence the activity of these nuclear receptors, thereby creating a feedback loop that regulates its own production and the metabolism of other substrates. For instance, if this compound were to activate PXR or CAR, it could lead to an increase in the expression of the very CYP enzymes that synthesize it. Conversely, it could also inhibit these enzymes, leading to a self-limiting regulatory mechanism. However, specific studies demonstrating such reciprocal regulation by this compound are yet to be conducted.

The metabolism of this compound itself is primarily carried out by epoxide hydrolases, which convert it to the corresponding diol, 5,6-dihydroxyeicosatrienoic acid ethanolamide (5,6-DHET-EA). nih.govxiahepublishing.com This metabolic inactivation is a critical step in terminating its signaling activity.

Table 2: Cytochrome P450 Enzymes and Their Interaction with this compound

Enzyme/Receptor Role in Relation to this compound Key Regulatory Mechanisms
CYP3A4 Catalyzes the formation of this compound from anandamide. nih.gov Regulated by nuclear receptors PXR and CAR. nih.govnih.gov
CYP2D6 Involved in the synthesis of this compound. nih.gov Subject to genetic polymorphism and regulation by various factors.
CYP4F2 Contributes to the formation of this compound. nih.gov Involved in the metabolism of fatty acids and eicosanoids.
PXR/CAR Nuclear receptors that regulate the expression of CYP enzymes, including those that synthesize this compound. nih.govnih.govnih.gov Activated by a wide range of endogenous and exogenous ligands.
Epoxide Hydrolase Metabolizes and inactivates this compound to its corresponding diol. nih.govxiahepublishing.com Key enzyme in terminating the biological activity of epoxides.

Analytical Methodologies for Quantitative and Qualitative Analysis of +/ 5 6 Eet Ethanolamide

Chromatographic and Spectrometric Techniques

Liquid chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of (+/-)5(6)-EET Ethanolamide and other related N-acylethanolamines (NAEs). These techniques offer the high sensitivity and selectivity necessary for distinguishing and quantifying these lipids in intricate biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted tool for the analysis of epoxyeicosatrienoic acid ethanolamides (EET-EAs), including the 5(6)-regioisomer. This method provides a high degree of sensitivity and selectivity, which is crucial for identifying and quantifying these low-abundance lipids within complex biological matrices. nih.govresearchgate.net

A key advantage of LC-MS/MS is its ability to perform selected reaction monitoring (SRM), which enhances the specificity of detection. For EET-EAs, a common fragmentation pattern involves the cleavage of the amide bond, generating a characteristic product ion of m/z 62, which corresponds to the ethanolamine (B43304) moiety. This transition is often used for the sensitive and selective quantification of various NAEs.

Methodologies have been developed to specifically analyze the cytochrome P450 (CYP) metabolites of anandamide (B1667382), which include the EET-EAs. These methods are capable of separating the different regioisomers of EET-EA and their corresponding diols, the dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs). nih.gov While endogenous levels of EET-EAs in some tissues may be below the instrumental detection limit (ranging from 0.1-3.4 nM), these LC-MS/MS methods are invaluable for in vitro studies, such as investigating the biotransformation of EET-EAs by epoxide hydrolases. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Parameters for EET-EA Analysis

ParameterTypical Conditions
ColumnReversed-phase C18 or C8
Mobile PhaseGradient elution with water/acetonitrile or water/methanol, often with additives like formic acid or ammonium (B1175870) acetate
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]+ for 5(6)-EET-EAm/z 364.3
Product Ion for Quantificationm/z 62.1

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. These improvements are attributed to the use of smaller stationary phase particles (typically sub-2 µm). In the field of lipidomics, UPLC coupled with MS/MS has become a powerful tool for the comprehensive analysis of lipid profiles, including N-acylethanolamines.

While specific UPLC methods exclusively for this compound are not extensively detailed in isolation, the principles and methodologies applied to the broader class of fatty acid ethanolamides (FAEs) are directly applicable. UPLC-MS/MS methods have been developed for the simultaneous quantification of multiple FAEs in both animal and human tissues. nih.gov These methods achieve rapid chromatographic separation, often within an 8-minute gradient elution, allowing for high-throughput analysis. nih.gov

The enhanced resolution of UPLC is particularly beneficial for separating isomeric and isobaric lipid species, which is a common challenge in lipidomics. For instance, the separation of different EET-EA regioisomers is critical, as they may possess distinct biological activities. UPLC systems, when paired with high-resolution mass spectrometers, provide the necessary analytical power to resolve these complex lipid mixtures. The application of UPLC-MS/MS has been instrumental in profiling endocannabinoid metabolism in various tissues. nih.gov

Sample Preparation and Derivatization Strategies for Biological Matrixes

The successful analysis of this compound from biological samples is highly dependent on the initial sample preparation steps. These procedures are designed to extract the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis.

A common approach for extracting NAEs from biological matrices such as plasma, serum, or tissue homogenates is liquid-liquid extraction (LLE). nih.gov This is often followed by a sample purification or concentration step using solid-phase extraction (SPE). nih.gov SPE is a popular technique that uses a solid adsorbent to isolate analytes from a solution, effectively cleaning up the sample prior to chromatographic analysis. For NAEs, SPE columns packed with silica (B1680970) or C18 material are frequently employed. nih.gov

Table 2: Common Sample Preparation Techniques for N-Acylethanolamines

TechniqueDescriptionTypical Solvents/Sorbents
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases to separate it from the sample matrix.Chloroform/methanol, ethyl acetate, hexane
Solid-Phase Extraction (SPE)Use of a solid sorbent to retain the analyte while interfering compounds are washed away. The analyte is then eluted with a stronger solvent.C18, silica gel
Protein PrecipitationRemoval of proteins from the sample by adding a precipitating agent, followed by centrifugation.Acetonitrile, methanol

While LC-MS/MS offers excellent sensitivity for many NAEs without the need for derivatization, certain strategies can be employed to enhance detection, particularly for low-abundance species or to improve chromatographic behavior. Chemical derivatization involves modifying the analyte to improve its ionization efficiency or to introduce a specific tag for more selective detection. tandfonline.comnih.gov

For compounds with poor ionization efficiency, derivatization can introduce a readily ionizable group. For example, reagents that introduce a permanent positive charge can significantly enhance the signal in positive ion electrospray ionization. Although not always necessary for NAEs, this approach can be valuable in challenging analytical scenarios.

Another application of derivatization in lipidomics is to aid in the structural elucidation of unsaturated lipids. For instance, epoxidation of double bonds can be used to determine their position within the fatty acyl chain, providing a deeper level of structural information. While this compound already contains an epoxide group, derivatization strategies targeting other functional groups could potentially be employed to enhance its analytical characteristics. It is important to note that derivatization adds an extra step to the sample preparation workflow and must be carefully validated to ensure complete and reproducible reactions. nih.gov

Structure Activity Relationship Studies and Analog Development

Molecular Modifications and Their Impact on Receptor Selectivity and Agonism

The biological activity of (+/-)5(6)-EET Ethanolamide (5,6-EET-EA) is profoundly influenced by its molecular structure, particularly in its interaction with cannabinoid receptors. Research has demonstrated that 5,6-EET-EA, a cytochrome P450-derived metabolite of the endocannabinoid anandamide (B1667382), is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). nih.govcaymanchem.com This selectivity is a key feature that distinguishes it from anandamide, which binds to both CB1 and CB2 receptors. caymanchem.com

Studies comparing the binding affinities of 5,6-EET-EA to human CB1 and CB2 receptors have quantified this selectivity. The binding affinity (Ki) for CB2 was found to be 8.9 nM, whereas the affinity for CB1 was significantly lower at 11.4 µM, indicating a more than 1000-fold selectivity for the CB2 receptor. nih.govresearchgate.net In functional assays, 5,6-EET-EA effectively inhibited the forskolin-stimulated accumulation of cAMP in cells expressing the CB2 receptor, with an IC50 value of 9.8 nM, confirming its potent agonism at this receptor. nih.govcaymanchem.com

The position of the epoxide on the eicosatrienoic acid backbone is critical for this receptor selectivity. While 5,6-EET-EA is a potent CB2 agonist, other regioisomers of EET-EA exhibit different properties. researchgate.net For instance, modifications to the parent compound, anandamide, through epoxidation at different positions can alter the resulting molecule's receptor interaction profile. This highlights that the specific 5,6-epoxide configuration is a crucial determinant for high-affinity and selective binding to the CB2 receptor. nih.govmdpi.com This targeted agonism underscores the potential for developing CB2-selective therapeutics based on the 5,6-EET-EA scaffold, which could offer anti-inflammatory benefits without the psychoactive effects associated with CB1 receptor activation. arvojournals.org

CompoundCB1 Receptor Binding Affinity (Ki)CB2 Receptor Binding Affinity (Ki)CB2 Functional Activity (IC50)Selectivity (CB1 Ki / CB2 Ki)
5,6-EET Ethanolamide11.4 µM8.9 nM9.8 nM~1280-fold for CB2
Anandamide (AEA)Data not specified in sourcesData not specified in sourcesData not specified in sourcesBinds to both CB1 and CB2

Importance of Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor governing the biological activity of EETs and their derivatives. researchgate.netnih.gov While this compound is often studied experimentally as a racemic mixture (a 50:50 mix of both enantiomers), its enzymatic production in the body is stereospecific. caymanchem.com Cytochrome P450 epoxygenases synthesize EETs from arachidonic acid in a stereoselective manner, meaning they preferentially produce specific enantiomers (e.g., 5(R),6(S)-EET versus 5(S),6(R)-EET). nih.gov

This inherent stereospecificity of biosynthesis translates to differences in biological potency and function between enantiomers. nih.gov Different enantiomers of EETs can exhibit varied potencies in eliciting physiological responses, such as vasodilation. nih.gov For example, the recognition and binding of EETs to their putative receptors can be highly dependent on the specific stereochemical configuration of the epoxide. nih.gov

In the context of 5,6-EET's interaction with other receptors, such as the transient receptor potential vanilloid 4 (TRPV4) channel, molecular docking studies have proposed that the molecule fits into a specific binding pocket. nih.govresearchgate.net The precise orientation and interaction with key amino acid residues within this pocket are dependent on the molecule's 3D structure. Therefore, it is highly probable that the two enantiomers of 5,6-EET Ethanolamide would exhibit different affinities and efficacies at their biological targets. The general principle that stereochemistry critically impacts target binding, pharmacokinetics, and potency has been well-established for a wide range of chiral compounds. nih.gov Consequently, evaluating the distinct biological profiles of the individual enantiomers of 5,6-EET-EA is essential for a complete understanding of its physiological role and for the development of stereochemically pure therapeutic agents.

Q & A

Q. What are the key structural features of (±)5(6)-EET Ethanolamide that influence its biological activity, and how are these validated experimentally?

(±)5(6)-EET Ethanolamide is a racemic analog of epoxyeicosatrienoic acid (EET) with an ethanolamide modification. The ethanolamide group enhances solubility and receptor interaction, particularly with cannabinoid receptors (CB1/CB2). Structural validation involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the epoxide ring position (5,6-EET) and ethanolamide linkage. Competitive binding assays (e.g., radiolabeled displacement studies) quantify receptor affinity, with reported CB2 selectivity (Ki = 8.9 nM vs. CB1 Ki = 11.4 μM) .

Q. What methodologies are recommended for synthesizing (±)5(6)-EET Ethanolamide, and how are reaction conditions optimized?

Synthesis typically involves coupling EET with ethanolamine under catalytic conditions. Central Composite Design (CCD) optimizes variables like temperature (80–100°C), catalyst concentration (5–9% ZrCl₄), and molar ratios (e.g., 3:1 ethanolamine-to-substrate). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs solvent evaporation and filtration . For enzymatic analogs, cytochrome P450 (CYP450) metabolism of anandamide is used, though stereochemical specificity may differ from synthetic racemic mixtures .

Q. How can researchers analytically distinguish (±)5(6)-EET Ethanolamide from endogenous EETs or other ethanolamide derivatives?

Reverse-phase HPLC with UV detection (λ = 200–210 nm) separates (±)5(6)-EET Ethanolamide from unmodified EETs. FT-IR identifies functional groups (e.g., amide C=O stretch at ~1640 cm⁻¹). LC-MS/MS in multiple reaction monitoring (MRM) mode confirms molecular weight (363.5 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies address contradictions in (±)5(6)-EET Ethanolamide’s receptor selectivity and metabolic stability?

Discrepancies in CB2 vs. CB1 affinity may arise from assay conditions (e.g., cell type, cAMP vs. calcium signaling). To resolve this:

  • Use heterologous expression systems (e.g., HEK293 cells transfected with CB1/CB2) under standardized protocols .
  • Assess metabolic stability via FAAH/COX-2 inhibition studies. For example, FAAH knockout models or COX-2 inhibitors (e.g., celecoxib) can isolate CYP450-mediated pathways .

Q. How does the racemic nature of synthetic (±)5(6)-EET Ethanolamide impact its pharmacological profile compared to enantiopure forms?

Enzymatic CYP450 metabolism of anandamide produces stereospecific EET ethanolamides (e.g., 5(S),6(R)-EET), whereas synthetic racemic mixtures may exhibit mixed activity. Chiral HPLC separates enantiomers for individual testing. For example, enantiopure 5(S),6(R)-EET ethanolamide shows higher CB2 binding (Ki < 10 nM) than its counterpart .

Q. What advanced models are suitable for studying (±)5(6)-EET Ethanolamide’s role in vascular inflammation, and how are confounding variables controlled?

  • In vitro: Primary endothelial cells treated with TNF-α to induce inflammation, with measurements of ICAM-1/VCAM-1 expression via qPCR.
  • In vivo: Murine ischemia-reperfusion models with CB2⁻/⁻ controls to isolate receptor-specific effects.
  • Confounders: Standardize diet (to limit arachidonic acid variability) and use FAAH inhibitors (e.g., URB597) to stabilize endogenous analogs .

Q. How do researchers resolve conflicting data on (±)5(6)-EET Ethanolamide’s stability in biological matrices?

Stability studies in plasma/serum should:

  • Use LC-MS/MS to quantify degradation products (e.g., free EETs).
  • Compare storage conditions (-80°C vs. -20°C) and anticoagulants (EDTA vs. heparin).
  • Add stabilizers (e.g., ascorbic acid) to inhibit oxidative epoxide hydrolysis .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in (±)5(6)-EET Ethanolamide studies?

  • Fit sigmoidal curves (e.g., log[agonist] vs. response) using nonlinear regression (GraphPad Prism).
  • Report EC₅₀/IC₅₀ values with 95% confidence intervals.
  • For receptor selectivity, apply two-way ANOVA to compare CB1 vs. CB2 responses .

Q. How should researchers design controls to validate (±)5(6)-EET Ethanolamide’s specificity in pathway modulation?

  • Include negative controls : Vehicle (ethanol) and inactive analogs (e.g., Δ⁸-THC for cannabinoid receptors).
  • Positive controls : Anandamide for FAAH-sensitive effects; synthetic prostaglandin ethanolamides (e.g., PGE₂-EA) for COX-2-mediated pathways .

Data Interpretation Challenges

Q. How can researchers reconcile in vitro receptor binding data with in vivo physiological outcomes?

  • Perform ex vivo organ bath assays (e.g., mouse vas deferens) to correlate receptor binding with functional responses.
  • Use CRISPR/Cas9-edited CB2⁻/⁻ models to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.